molecular formula C13H14O2 B8729492 1(2H)-Naphthalenone, 3,4-dihydro-6-(2-propenyloxy)- CAS No. 88628-51-7

1(2H)-Naphthalenone, 3,4-dihydro-6-(2-propenyloxy)-

Cat. No. B8729492
CAS RN: 88628-51-7
M. Wt: 202.25 g/mol
InChI Key: LWANBOPSQQCDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1(2H)-Naphthalenone, 3,4-dihydro-6-(2-propenyloxy)- is a useful research compound. Its molecular formula is C13H14O2 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1(2H)-Naphthalenone, 3,4-dihydro-6-(2-propenyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1(2H)-Naphthalenone, 3,4-dihydro-6-(2-propenyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88628-51-7

Product Name

1(2H)-Naphthalenone, 3,4-dihydro-6-(2-propenyloxy)-

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

6-prop-2-enoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C13H14O2/c1-2-8-15-11-6-7-12-10(9-11)4-3-5-13(12)14/h2,6-7,9H,1,3-5,8H2

InChI Key

LWANBOPSQQCDSD-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC2=C(C=C1)C(=O)CCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.30 ml of allyl bromide was added to a mixture consisting of 5.62 g of 6-hydroxy-3,4-dihydroxynaphthalen-1(2H)-one, 5.27 g of potassium carbonate, and 60 ml of acetone. The obtained mixture was heated to reflux under nitrogen atmosphere overnight. The reaction solution was cooled to a room temperature, and the precipitate was removed by filtration. The solvent was removed under a reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate), so as to obtain 6.35 g of the subject compound.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
6-hydroxy-3,4-dihydroxynaphthalen-1(2H)-one
Quantity
5.62 g
Type
reactant
Reaction Step Two
Quantity
5.27 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

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